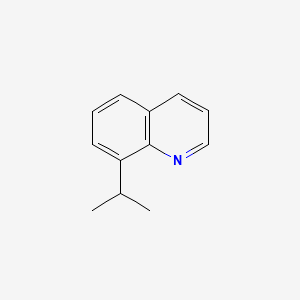

8-(Isopropyl)quinoline

Descripción general

Descripción

8-(Isopropyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Isopropyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: 8-(Isopropyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitric acid, halogens, acid catalysts.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

8-(Isopropyl)quinoline and its derivatives exhibit a broad spectrum of biological activities, making them significant in drug development. The following sections highlight key therapeutic applications:

Antimicrobial Activity

Research has shown that compounds containing the 8-hydroxyquinoline nucleus, including this compound, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated activity against Staphylococcus aureus and Candida albicans , with varying minimum inhibitory concentration (MIC) values indicating their potency .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound derivatives. For example, a recent study reported that specific derivatives exhibited IC50 values ranging from 0.69 to 22 µM against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) . The structure-activity relationship (SAR) analyses indicate that modifications at the 8-position significantly influence bioactivity.

Antiviral Activity

In light of the COVID-19 pandemic, the antiviral properties of this compound derivatives have been investigated. Notably, certain derivatives showed significant inhibitory effects against dengue virus serotype 2 with IC50 values as low as 0.49 µM, highlighting their potential as antiviral agents .

Chemical Applications

Beyond biological applications, this compound is utilized in various chemical processes:

Chelating Agents

The compound serves as a precursor for synthesizing 8-hydroxyquinoline, which is known for its chelating abilities with metal ions. This property is leveraged in applications such as:

- Neuroprotection: Compounds are used in therapies targeting neurodegenerative diseases by chelating iron and reducing oxidative stress .

- Agriculture: As a pesticide precursor, it aids in developing formulations that protect crops from metal toxicity .

Material Science

This compound derivatives are also explored for their role in organic light-emitting diodes (OLEDs). Their ability to act as electron carriers enhances the efficiency of these devices .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Screening

A recent study screened a library of synthesized derivatives for anticancer activity against multiple cell lines. The results indicated that several compounds exhibited promising bioactivity with IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Applications

Investigations into the neuroprotective effects of 8-hydroxyquinoline derivatives showed that they could effectively chelate iron ions in neuronal cells, thus reducing oxidative damage and improving cell viability in models of neurodegeneration .

Mecanismo De Acción

The mechanism of action of 8-(Isopropyl)quinoline varies depending on its application:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium species.

Molecular Targets and Pathways:

Enzymes: Topoisomerases, heme detoxification enzymes.

Pathways: Apoptosis pathways, DNA replication and repair mechanisms.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

Quinoline: The parent compound, widely used in the synthesis of various derivatives with diverse biological activities.

Isoquinoline: Similar structure but with different chemical properties and applications.

Uniqueness of 8-(Isopropyl)quinoline: The presence of the isopropyl group at the 8th position enhances its lipophilicity and biological activity, making it more effective in certain applications compared to its analogs .

Actividad Biológica

8-(Isopropyl)quinoline is a derivative of quinoline that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various biological targets.

Overview of Quinoline Derivatives

Quinoline and its derivatives, including this compound, are known for their wide-ranging biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties. The unique chemical structure of quinoline allows for modifications that can enhance its biological efficacy and selectivity against specific targets.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of quinoline derivatives. A common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction conditions can be optimized to improve yields and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Inhibition Zones : Compounds derived from 8-hydroxyquinoline, including this compound, showed inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, comparable to standard antibiotics .

- Mechanism of Action : The antimicrobial effect is attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Cytotoxicity Studies : A series of quinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines, including melanoma and lung cancer cells. Results indicated that some derivatives exhibited IC50 values in the low micromolar range .

- Targeting PKM2 : Recent studies focused on the modulation of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. Certain derivatives showed promising results in inhibiting PKM2 activity, thereby reducing tumor growth in vitro .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

- COVID-19 Research : The compound's structural features have led to investigations into its potential as an antiviral agent against SARS-CoV-2. Preliminary findings indicate that modifications to enhance lipophilicity could improve its efficacy against viral replication .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives:

- Lipophilicity : Studies indicate that increased lipophilicity correlates with enhanced antiviral activity. Modifications at the 7-position have been shown to impact both solubility and biological activity positively .

- Substituent Effects : The presence of electron-withdrawing groups on the anilide ring has been linked to improved potency against certain biological targets .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of 8-hydroxyquinoline, including those with isopropyl substitutions. These compounds were tested against multiple bacterial strains, demonstrating significant antibacterial activity with some derivatives outperforming established antibiotics .

- Anticancer Activity Evaluation : In vitro assays were conducted on five different cancer cell lines using newly synthesized quinoline derivatives. Results indicated that certain compounds displayed selective cytotoxicity, particularly towards triple-negative breast cancer cells .

Propiedades

IUPAC Name |

8-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUZGNYQXPESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983190 | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-30-3 | |

| Record name | 8-Isopropylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006457303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(isopropyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z67T58XO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the isopropyl group in 8-(isopropyl)quinoline affect its coordination behavior compared to its methyl and ethyl counterparts?

A1: Research indicates that the steric bulk of the 8-substituent in quinoline derivatives significantly influences their coordination behavior with transition metals like rhodium [, ]. Specifically, increasing the size of the 8-substituent from methyl to ethyl to isopropyl progressively favors unidentate coordination over bidentate coordination. This means that this compound is more likely to bind to the metal center through the nitrogen atom only, leaving the isopropyl group pointing away from the metal center. This preference is attributed to the steric hindrance imposed by the bulky isopropyl group, making it difficult for the molecule to adopt the necessary conformation for bidentate coordination, which would require the nitrogen and the 8-substituent to be closer together.

Q2: How does this compound interact with rhodium complexes, and what is the impact of the 8-isopropyl group on this interaction?

A2: this compound can act as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with rhodium metal centers in complexes like [Rh(CO)(PPh3)2(CH3COCH3)][ClO4] []. The presence of the 8-isopropyl group influences the equilibrium between unidentate and bidentate coordination modes. Larger substituents like isopropyl increase the steric hindrance around the nitrogen atom, disfavoring the bidentate mode where both the nitrogen and the 8-substituent would interact with the rhodium center. This results in a higher proportion of complexes with this compound acting as a unidentate ligand compared to its less bulky counterparts like 8-methylquinoline or 8-ethylquinoline. This steric effect is a crucial factor in controlling the reactivity and catalytic properties of the resulting rhodium complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.